molecular formula C18H15N B8527518 2,5-Diphenylaniline

2,5-Diphenylaniline

Cat. No.: B8527518
M. Wt: 245.3 g/mol
InChI Key: NCLGCNZJCGGRIX-UHFFFAOYSA-N
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Description

2,5-Diphenylaniline is a chemical compound offered for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal application. Please note: Specific physical, chemical, and application data for this compound are not available in the current search results. The information below provides context on related aniline compounds. Researchers are often interested in aniline derivatives, such as diphenylamine and its related structures, for their utility in material science. For instance, diphenylamine (CAS 122-39-4) is a known derivative of aniline . Furthermore, diphenylamine-based molecular structures have been extensively investigated as key components in the synthesis of functional organic materials. These structures are frequently incorporated into molecules with a Donor-π-Acceptor (D-π-A) framework, which are valuable for developing new semiconductors for dye-sensitized solar cells (DSSCs) and as core building blocks for organic dyes used in near-infrared emitting OLEDs . Copolymers involving aniline derivatives are also a significant area of study for applications in corrosion control, energy storage, microelectronics, and sensors . Researchers are advised to consult specific technical data sheets and scientific literature for detailed information on the properties and handling of this compound.

Properties

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

2,5-diphenylaniline

InChI

InChI=1S/C18H15N/c19-18-13-16(14-7-3-1-4-8-14)11-12-17(18)15-9-5-2-6-10-15/h1-13H,19H2

InChI Key

NCLGCNZJCGGRIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3)N

Origin of Product

United States

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : 2,5-Diphenylaniline serves as an important intermediate in the synthesis of various organic compounds, including dyes and pigments. Its structure allows for easy modification, making it a versatile building block in organic synthesis.

Materials Science

  • Polymer Development : Research has shown that derivatives of this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and photoluminescence efficiency. For instance, a study demonstrated that a polymer containing this compound exhibited high thermal stability and solubility, making it suitable for applications in electronic devices .
  • Nanostructures : The compound has been utilized in the creation of nanostructured materials. Its self-assembly properties allow it to form ordered structures that can be employed in nanotechnology applications .

Biological Applications

  • Anticancer Research : Studies have indicated that this compound exhibits potential anticancer properties. In vitro studies showed cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values of approximately 25 µM and 30 µM respectively. The mechanism involves the generation of reactive oxygen species leading to oxidative stress and apoptosis in cancer cells.
  • Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest it may inhibit the growth of certain bacterial strains, highlighting its potential as a therapeutic agent in infectious diseases.

Case Study 1: Anticancer Activity Investigation

A peer-reviewed study examined the effects of this compound on MCF-7 and A549 cancer cell lines. The research highlighted that treatment with the compound resulted in significant cell death due to oxidative stress mechanisms. The findings support further exploration into its use as a potential chemotherapeutic agent.

Case Study 2: Polymer Applications

Another study focused on the incorporation of this compound into polymer films for electronic applications. The resulting materials demonstrated enhanced thermal stability and photoluminescence efficiency compared to traditional polymers. This research opens avenues for developing advanced materials for optoelectronic devices .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 2,5-diphenylaniline and its analogs:

Compound Substituents Molecular Formula Key Properties Applications
This compound Phenyl at 2,5 positions C₁₈H₁₅N Enhanced π-conjugation, fluorescence in visible spectrum Optoelectronics, sensors
2,5-Dimethylaniline Methyl at 2,5 positions C₈H₁₁N Lower steric hindrance, higher solubility in polar solvents Dye intermediates, pharmaceuticals
2,5-Dichloroaniline Chloro at 2,5 positions C₆H₅Cl₂N Electron-withdrawing effects, reduced conjugation Environmental analysis, agrochemicals
Tofenamic Acid Diphenylamine + carboxyl C₁₆H₁₄ClNO₂ Anti-inflammatory activity, solid-state stability Pharmaceuticals

Research Findings and Key Differences

Electronic Properties :

  • This compound exhibits intense absorption/emission in the visible region (450–550 nm) due to extended π-conjugation, as observed in diphenylaniline–azulene hybrids .
  • 2,5-Dimethylaniline lacks strong fluorescence due to methyl groups’ electron-donating nature, which disrupts conjugation .
  • 2,5-Dichloroaniline shows redshifted absorption compared to dimethyl analogs but weaker emission due to heavy atom effects from chlorine .

Electrochemical Behavior :

  • Cyclic voltammetry of diphenylaniline derivatives reveals reversible oxidation peaks at ~0.8 V (vs. Ag/AgCl), attributed to amine group oxidation. In contrast, dichloroaniline analogs exhibit irreversible oxidation due to chloride interference .

Thermal Stability :

  • Diphenylaniline derivatives display higher thermal decomposition temperatures (>300°C) compared to methyl or chloro analogs (<250°C), attributed to rigid aromatic stacking .

Pharmacological Activity :

  • Tofenamic acid (a diphenylamine derivative) shows anti-inflammatory effects via COX inhibition, whereas this compound lacks documented bioactivity, highlighting the importance of functional groups like carboxyl in drug design .

Critical Analysis of Limitations and Opportunities

  • Data Gaps : Direct experimental data on this compound’s solubility and toxicity are sparse; most insights are extrapolated from structural analogs .
  • Synthetic Challenges : Steric hindrance from phenyl groups complicates further functionalization, limiting its use in complex synthesis .
  • Opportunities : Its strong fluorescence and stability position it as a candidate for organic light-emitting diodes (OLEDs) or photocatalytic systems, though this requires validation .

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst System : Copper(I) iodide or cupric carbonate (5–10 mol%) with potassium carbonate as a base.

  • Temperature : 170–220°C under anhydrous conditions.

  • Solvent : Solvent-free or high-boiling solvents like toluene for azeotropic water removal.

  • Yield : 60–70% after 10–12 hours, with byproducts including dehalogenated aniline and oligomers.

Example Protocol :
A mixture of 2,5-dibromoaniline (1.0 mol), benzene (1.2 mol), CuCO₃ (0.08 mol), and K₂CO₃ (1.25 mol) is heated to 210°C for 10 hours. Post-reaction, the crude product is extracted with carbon tetrachloride and purified via vacuum distillation.

Suzuki-Miyaura Cross-Coupling

Transition-metal-catalyzed cross-coupling offers higher regioselectivity and milder conditions. The Suzuki reaction couples 2,5-dibromoaniline with phenylboronic acid using palladium catalysts.

Key Parameters

  • Catalyst : PdCl₂(dppf) or Pd(PPh₃)₄ (2–5 mol%).

  • Base : K₂CO₃ or NaHCO₃ in a 1,4-dioxane/water mixture.

  • Temperature : 80–100°C for 6–8 hours.

  • Yield : 75–85%, with minimal dehalogenation.

Advantages :

  • Tolerance for functional groups (e.g., nitriles, ethers).

  • Scalable to gram quantities without significant yield drop.

Nucleophilic Aromatic Substitution (NAS)

Electron-deficient aryl halides undergo NAS with ammonia or amines. For this compound, 2,5-difluoronitrobenzene is aminated followed by nitro reduction.

Stepwise Procedure:

  • Amination : 2,5-Difluoronitrobenzene reacts with aniline in NMP at 120°C with K₂CO₃, yielding 2,5-diphenylnitrobenzene.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine.

Yield : 65–75% over two steps.

One-Pot Multi-Step Synthesis

Recent patents describe tandem reactions to streamline synthesis. A representative approach involves:

  • Friedel-Crafts alkylation of aniline with styrene derivatives.

  • In situ cyclization and dehydrogenation using activated carbon and air oxidation.

Conditions :

  • Catalyst : AlCl₃ or FeCl₃ for alkylation.

  • Oxidant : m-CPBA or atmospheric O₂.

  • Yield : 55–60% with reduced purification steps.

Comparative Analysis of Methods

Method Catalyst Temperature Time (h) Yield (%) Advantages Limitations
Ullmann CondensationCuCO₃/K₂CO₃210°C10–1260–70Cost-effective, robustHigh temp., byproduct formation
Suzuki CouplingPdCl₂(dppf)80–100°C6–875–85High selectivity, mild conditionsPalladium cost, sensitivity to O₂
NASK₂CO₃120°C8–1065–75No transition metalsMulti-step, nitro reduction required
One-PotAlCl₃/m-CPBA100–150°C12–2455–60Simplified workflowModerate yield, complex optimization

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-Diphenylaniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer :

  • Begin with Ullmann coupling or Buchwald-Hartwig amination, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) .
  • Optimize temperature (80–120°C), solvent polarity (toluene or DMF), and stoichiometric ratios of aryl halides and aniline derivatives.
  • Monitor reaction progress via TLC or HPLC. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by ¹H/¹³C NMR and GC-MS .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H NMR : Analyze aromatic proton splitting patterns (δ 6.8–7.5 ppm) to confirm substitution positions.
  • FT-IR : Identify N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
  • Chromatography :
  • Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%).
  • Mass Spectrometry : Confirm molecular ion peak ([M+H]⁺ at m/z 245) via ESI-MS .

Q. How can researchers mitigate impurities in this compound synthesis?

  • Methodological Answer :

  • Employ recrystallization (ethanol/water mixture) to remove unreacted aniline or biphenyl byproducts.
  • Use preparative HPLC for isolating trace isomers (e.g., 2,4-diphenylaniline).
  • Validate purity via melting point analysis (literature comparison) and elemental analysis (C, H, N) .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map HOMO-LUMO gaps and charge distribution.
  • Simulate reaction pathways (e.g., electrophilic substitution) using Gaussian or ORCA software.
  • Compare computational results with experimental UV-Vis spectra (λmax ~270 nm) .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Cross-validate data using multiple techniques (e.g., 2D NMR COSY/HSQC to confirm coupling patterns).
  • Replicate synthesis under inert atmosphere (N₂/Ar) to exclude oxidation artifacts.
  • Consult crystallographic databases (e.g., CCDC) to compare X-ray structures with computational models .

Q. How does steric hindrance from phenyl groups influence the catalytic activity of this compound in coordination chemistry?

  • Methodological Answer :

  • Synthesize Ru(II) or Pd(II) complexes with this compound ligands and characterize via X-ray crystallography.
  • Study catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) under varying steric conditions.
  • Use cyclic voltammetry to correlate ligand geometry with redox potentials .

Q. What are the challenges in quantifying this compound in environmental matrices, and how can they be addressed?

  • Methodological Answer :

  • Develop a LC-MS/MS method with deuterated internal standards (e.g., this compound-d₁₀) to correct for matrix effects.
  • Optimize solid-phase extraction (SPE) protocols (C18 cartridges, pH 7) for soil/water samples.
  • Validate limit of detection (LOD < 0.1 ppb) via spike-recovery experiments .

Methodological Tables

Analytical Technique Key Parameters Application Reference
HPLCC18 column, ACN:H₂O (70:30), 1 mL/minPurity assessment, isomer separation
DFT CalculationsB3LYP/6-31G*, solvent = tolueneHOMO-LUMO gap prediction
X-ray CrystallographyMo-Kα radiation, 100 KConfirm molecular geometry

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